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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropropionamide
Abstract

2-Chloropropionamide (CAS No: 27816-36-0) is a halogenated amide of significant interest in
synthetic chemistry and drug discovery.[1][2] Its utility as a stereochemically tunable, low-
reactivity electrophile for covalent probe development underscores the necessity of a
comprehensive understanding of its physicochemical properties.[3] This guide provides an in-
depth analysis of 2-Chloropropionamide, detailing its chemical identity, structural features,
and core physicochemical parameters. We offer field-proven, detailed protocols for the
experimental determination of key properties such as solubility and spectroscopic identity,
designed for researchers, scientists, and drug development professionals. The narrative
emphasizes the causal links between these properties and their implications for practical
application, particularly in the realm of covalent inhibitor design.

Chemical Identity and Structure
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Correctly identifying a compound is the foundational step for any scientific investigation. 2-
Chloropropionamide is systematically named 2-chloropropanamide under IUPAC
nomenclature.[2]

Molecular Formula: CsHeCINO[1]

Molecular Weight: 107.54 g/mol [2]

CAS Registry Number: 27816-36-0[1][4]

Canonical SMILES: CC(C(=0O)N)CI[2]

InChiKey: OEZPDHRXGCLGKB-UHFFFAOYSA-N[1]

The structure features a central chiral carbon, indicating the potential for stereoisomers. This is
a critical consideration in drug development, where enantiomers can exhibit vastly different
pharmacological and toxicological profiles. The presence of an amide functional group and a
chlorine atom on the a-carbon dictates its chemical reactivity and physical properties.[3]

Core Physicochemical Properties

A summary of the key physical and chemical properties of 2-Chloropropionamide is
presented below. These values are essential for designing experimental conditions, predicting
behavior in various matrices, and ensuring safe handling.

Property Value Source

White to beige crystalline

Appearance [5]
powder

Melting Point 77-81 °C (lit.) [5]

Boiling Point 239.8 + 13.0 °C (Predicted) [5]

Molecular Weight 107.54 g/mol

) 1.1079 g/cm3 (Rough

Density ) [5]
Estimate)

pKa 14.69 + 0.50 (Predicted) [5]
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Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for compound identification and

structural elucidation.

IH NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Key
signals would include a doublet for the methyl (CHs) protons, a quartet for the methine (CH)
proton, and two broad singlets for the amide (NHz) protons. The solvent used for analysis,
typically CDClIs, will influence the chemical shifts of the amide protons.[6]

13C NMR Spectroscopy: The carbon NMR would show three distinct signals corresponding to
the methyl carbon, the chlorinated a-carbon, and the carbonyl carbon of the amide group.[2]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong N-H stretching bands
for the primary amide group (around 3200-3400 cm~1), a prominent C=0 stretching vibration
(amide | band) at approximately 1650 cm~1, and a C-ClI stretching band typically found in the
600-800 cm~* region.[1][2]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows a
characteristic fragmentation pattern. The molecular ion peak (M*) would be observed at m/z
107, with a corresponding M+2 peak at m/z 109 in an approximate 3:1 ratio, which is
indicative of the presence of a single chlorine atom. A common fragment corresponds to the
loss of the chlorine atom, and the base peak is often observed at m/z 44.[2]

Solubility Characteristics

The solubility of a compound is a critical determinant of its utility, impacting everything from

reaction kinetics to bioavailability. While extensive quantitative data for 2-Chloropropionamide

in a wide range of solvents is not readily available in published literature, its solubility profile

can be predicted based on its molecular structure.

Predicted Solubility Profile:

Polar Protic Solvents (e.g., Water, Methanol): Limited to moderate solubility is expected. The
polar amide group can participate in hydrogen bonding, but the hydrophobic contributions of
the alkyl backbone and chlorine atom may limit extensive solubility in water.[7]
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e Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated due to
favorable dipole-dipole interactions with the amide moiety.[7]

e Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to
the "like dissolves like" principle.[7]

» Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted, as the polar amide
group is incompatible with nonpolar environments.[7]

Given the importance of this parameter, a robust experimental protocol for its determination is
essential. The shake-flask method is the gold standard for determining thermodynamic

equilibrium solubility.[8]
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Caption: Relationship between Physicochemical Properties and Drug Development.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 2-Chloropropionamide is classified as a hazardous substance. [2][9]

e Hazard Statements:

o H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H335: May
cause respiratory irritation. [2]* Signal Word: Warning [9]* Personal Protective Equipment
(PPE): When handling 2-Chloropropionamide, appropriate PPE is mandatory. This
includes chemical-resistant gloves (e.qg., nitrile), safety goggles or a face shield, and a lab
coat. [9]Work should be conducted in a well-ventilated fume hood to avoid inhalation of
dust or vapors. [9]* First Aid Measures: In case of contact, immediately flush eyes or skin
with copious amounts of water for at least 15 minutes and seek medical attention. If
inhaled, move the individual to fresh air. [9]

Experimental Protocols

The following protocols are provided as self-validating systems for the characterization of 2-
Chloropropionamide.

Protocol: Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of 2-Chloropropionamide in a given solvent
using the shake-flask method.

Materials:
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2-Chloropropionamide (solid)

Test solvent (e.g., Phosphate Buffered Saline pH 7.4)
HPLC-grade acetonitrile and water

Analytical balance, vortex mixer, orbital shaker

2 mL glass vials, 0.22 um syringe filters

Calibrated HPLC-UV system

Methodology:

Preparation: Add an excess amount of solid 2-Chloropropionamide (approx. 5-10 mg) to a
vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved
solid at the end of the experiment is crucial for ensuring saturation.

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-
controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours to ensure
equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has
been maintained.

Sample Processing: After equilibration, allow the vials to stand for 1 hour to let the excess
solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 um
syringe filter to remove all particulate matter.

Quantification:

o Prepare a stock solution of 2-Chloropropionamide in acetonitrile at a known
concentration (e.g., 1 mg/mL).

o Create a set of calibration standards (e.g., 1-100 pg/mL) by serially diluting the stock
solution.

o Dilute the filtered sample with acetonitrile to a concentration that falls within the range of
the calibration curve.
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o Analyze the standards and the diluted sample by a validated HPLC-UV method.

Calculation: Construct a calibration curve by plotting peak area versus concentration. Use
the linear regression equation to determine the concentration of the diluted sample.
Calculate the original solubility by correcting for the dilution factor.

Protocol: Characterization by 'H NMR Spectroscopy

Objective: To confirm the identity and assess the purity of 2-Chloropropionamide.

Materials:

2-Chloropropionamide sample (approx. 5-10 mg)

Deuterated chloroform (CDClIs)

NMR tubes, Pasteur pipettes

NMR spectrometer (e.g., 400 MHZz)

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the 2-Chloropropionamide sample
in about 0.7 mL of CDCIs directly in a clean, dry NMR tube.

Shimming: Cap the tube and vortex gently to ensure complete dissolution. Place the tube in
the NMR spectrometer and perform standard shimming procedures to optimize the magnetic
field homogeneity.

Acquisition: Acquire a *H NMR spectrum. Typical parameters include a 90° pulse, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16
scans to ensure a good signal-to-noise ratio.

Processing: Process the acquired Free Induction Decay (FID) using appropriate software.
Apply a Fourier transform, phase correction, and baseline correction.

Analysis: Integrate the peaks to determine the relative ratios of the protons. Compare the
observed chemical shifts and coupling patterns to established reference data to confirm the
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structure. The absence of significant impurity peaks provides an indication of sample purity.

Conclusion

2-Chloropropionamide is a valuable chemical entity with distinct physicochemical properties
that make it suitable for specific applications in modern chemical research, most notably in the
targeted design of covalent therapeutics. Its moderate reactivity, crystalline nature, and
characteristic spectroscopic profile provide a solid foundation for its use. The protocols and
data presented in this guide are intended to equip researchers with the necessary technical
knowledge to confidently handle, characterize, and deploy 2-Chloropropionamide in their
experimental workflows, thereby ensuring both scientific integrity and operational safety.

References
2-Chloropropionamide. NIST Chemistry WebBook. [Link]

e 2-Chloropropionamide. NIST Chemistry WebBook (Data from NIST Standard Reference
Database 69). [Link]

e 2-Chloropropanamide. PubChem, National Institutes of Health. [Link]

e 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule
Probe Identification. PubMed, National Library of Medicine. [Link]

e Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1)
and alkyl amines (2). ResearchGate. [Link]

e 2-CHLOROPROPIONAMIDE. Chemsrc. [Link]

e 2-Chloropropionamide - *H NMR Spectrum. SpectraBase. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloropropionamide [webbook.nist.gov]
e 2. 2-Chloropropanamide | C3H6CINO | CID 94385 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 3. 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule
Probe Identification - PubMed [pubmed.ncbi.nim.nih.gov]

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b7799964/docs?utm_src=pdf-body#physicochemical-properties-of-2-chloropropionamide
https://www.benchchem.com/product/b7799964/docs?utm_src=pdf-body#physicochemical-properties-of-2-chloropropionamide
https://www.benchchem.com/product/b7799964/docs?utm_src=pdf-body#physicochemical-properties-of-2-chloropropionamide
https://webbook.nist.gov/cgi/cbook.cgi?ID=C27816360
https://www.benchchem.com/product/b7799964/docs?utm_src=pdf-body#physicochemical-properties-of-2-chloropropionamide
https://webbook.nist.gov/cgi/cbook.cgi?ID=C27816360&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/94385
https://www.benchchem.com/product/b7799964/docs?utm_src=pdf-body#physicochemical-properties-of-2-chloropropionamide
https://pubmed.ncbi.nlm.nih.gov/29236528/
https://www.researchgate.net/figure/Synthesis-of-N-substituted-S-2-chloropropanamide-3-from-S-2-chloropropionic-acid-1_fig1_235753064
https://www.benchchem.com/product/b7799964/docs?utm_src=pdf-body#physicochemical-properties-of-2-chloropropionamide
https://www.chemsrc.com/en/cas/27816-36-0_1038989.html
https://www.benchchem.com/product/b7799964/docs?utm_src=pdf-body#physicochemical-properties-of-2-chloropropionamide
https://spectrabase.com/spectrum/FlGbGYcCmQm
https://www.benchchem.com/product/b7799964?utm_src=pdf-custom-synthesis#bc-rfq
https://webbook.nist.gov/cgi/inchi?ID=C27816360&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloropropionamide
https://pubmed.ncbi.nlm.nih.gov/28613814/
https://pubmed.ncbi.nlm.nih.gov/28613814/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

. 2-Chloropropionamide [webbook.nist.gov]

. 2-CHLOROPROPIONAMIDE | 27816-36-0 [chemicalbook.com]

. Spectrabase.com [spectrabase.com]

. Buy 2-chloro-N-propylpropanamide | 94318-71-5 [smolecule.com]

. benchchem.com [benchchem.com]

°
(o] (00] ~ (o3} ol B

. chemicalbook.com [chemicalbook.com]

» To cite this document: BenchChem. [Physicochemical properties of 2-Chloropropionamide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7799964/docs#physicochemical-properties-of-2-
chloropropionamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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